Home > Products > Building Blocks P572 > Fluoroglutamine (2S,4R)
Fluoroglutamine (2S,4R) - 238418-71-8

Fluoroglutamine (2S,4R)

Catalog Number: EVT-268347
CAS Number: 238418-71-8
Molecular Formula: C5H9FN2O3
Molecular Weight: 164.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fluoroglutamine (2S,4R) is a Glutamine analog, not metabolized in the TCA cycle, but it can be incorporated into proteins and peptides. Fluoroglutamine (2S,4R) can be used as assess transporter (ASCT2) activity or protein synthesis rate.
Overview

Fluoroglutamine (2S,4R) is a fluorinated analogue of glutamine, specifically designed for applications in positron emission tomography (PET) imaging. This compound plays a significant role in the diagnosis and monitoring of tumors, particularly those that exhibit increased reliance on glutamine metabolism. The compound is characterized by its unique stereochemistry, which is crucial for its biological activity and imaging properties.

Source and Classification

Fluoroglutamine (2S,4R) is classified as a radiopharmaceutical, specifically a PET imaging agent. Its synthesis involves the incorporation of fluorine-18, a radioactive isotope, which enhances its utility in medical imaging. The compound is derived from glutamine, an amino acid that is vital for cellular metabolism and growth, particularly in cancer cells that exhibit altered metabolic pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of fluoroglutamine (2S,4R) has been optimized through various methods. One notable approach involves the Passerini three-component reaction, which allows for the efficient construction of all four stereoisomeric forms of 4-fluoroglutamines. This method utilizes a series of reactions to achieve high yields and optical purity of the desired product .

In automated synthesis, the GE TRACERlab FX-N Pro synthesizer has been employed to produce 18F-4-fluoroglutamine. This automated process significantly improves reproducibility and efficiency compared to manual methods. The synthesis typically includes steps such as azeotropic drying, nucleophilic fluorination, and purification via high-performance liquid chromatography (HPLC) .

Molecular Structure Analysis

Structure and Data

Fluoroglutamine (2S,4R) possesses a specific molecular structure characterized by the presence of a fluorine atom at the fourth position of the glutamine backbone. The stereochemistry is defined by its (2S,4R) configuration, which is critical for its interaction with biological targets.

  • Molecular Formula: C5H8FNO3
  • Molecular Weight: 163.12 g/mol
  • Key Functional Groups: Amino group (-NH2), carboxylic acid (-COOH), and a fluorinated carbon.

This structural configuration enables the compound to mimic glutamine closely while providing distinct properties due to the presence of fluorine.

Chemical Reactions Analysis

Reactions and Technical Details

Fluoroglutamine (2S,4R) participates in various chemical reactions that are essential for its functionality as an imaging agent. The primary reaction involves its incorporation into metabolic pathways where it can be utilized by cells as a substrate. Additionally, it can undergo hydrolysis to yield different products depending on the conditions.

Key reactions include:

  • Nucleophilic Fluorination: A critical step in synthesizing fluoroglutamine where fluorine-18 is introduced into the glutamine structure.
  • Hydrolysis: Following synthesis, hydrolysis can occur to convert intermediates into the final product.

These reactions are carefully controlled to ensure high yields and purity necessary for clinical applications.

Mechanism of Action

Process and Data

The mechanism of action of fluoroglutamine (2S,4R) primarily revolves around its role as a metabolic tracer. Once administered, it mimics natural glutamine uptake by cells. Cancer cells often exhibit heightened levels of glutamine metabolism; thus, 18F-4-fluoroglutamine accumulates in these cells.

Upon uptake into the cell:

  1. Transport: Fluoroglutamine enters cells via specific transporters.
  2. Metabolism: Inside the cell, it may be metabolized similarly to glutamine, providing insights into metabolic activity.
  3. Imaging: The emitted positrons from the decay of fluorine-18 are detected by PET scanners, allowing visualization of tumor metabolism.

This process enables clinicians to assess tumor viability and metabolic activity non-invasively.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fluoroglutamine (2S,4R) exhibits several important physical and chemical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its polar functional groups.
  • Stability: The compound shows stability under standard laboratory conditions but requires careful handling due to its radioactive nature when labeled with fluorine-18.

These properties are essential for ensuring effective use in clinical settings.

Applications

Scientific Uses

Fluoroglutamine (2S,4R) has several significant applications in scientific research and clinical practice:

  1. PET Imaging: Used as a tracer for imaging tumors that rely heavily on glutamine metabolism.
  2. Cancer Research: Provides insights into metabolic pathways in cancer cells, aiding in the development of targeted therapies.
  3. Diagnostic Tool: Enhances diagnostic accuracy for tumors that may not be easily visualized with traditional imaging agents like fluorodeoxyglucose.
Metabolic Basis of (2S,4R)-4-Fluoroglutamine in Oncology

Glutamine Addiction in Tumor Microenvironments

Many aggressive malignancies exhibit metabolic reprogramming characterized by heightened dependence on exogenous glutamine, termed "glutamine addiction." This phenotype arises from tumor cells' increased utilization of glutamine for multiple biosynthetic and bioenergetic functions:

  • Anaplerotic replenishment: Glutamine serves as a primary carbon source for the tricarboxylic acid (TCA) cycle, generating intermediates crucial for biosynthesis. Upon entry into mitochondria, glutamine is converted to glutamate by glutaminase (GLS), then to α-ketoglutarate (α-KG) by glutamate dehydrogenase (GLUD1) or transaminases. This α-KG fuels oxidative phosphorylation and provides precursors for lipids, nucleotides, and other amino acids [1] [4].
  • Nitrogen donation: Glutamine provides nitrogen atoms essential for synthesizing purines, pyrimidines, hexosamines, and non-essential amino acids [4].
  • Redox homeostasis: Glutamine metabolism contributes to NADPH production via malic enzyme, supporting antioxidant defense systems like glutathione synthesis [4].
  • Signaling activation: Elevated glutamine flux activates mTORC1 signaling, promoting cell growth and proliferation [4].

Tumors exhibiting this addiction include triple-negative breast cancer (TNBC), glioblastoma, non-small cell lung cancer (NSCLC), and multiple myeloma (MM). These cancers demonstrate significantly increased uptake of the glutamine analog PET tracer (2S,4R)-4-[¹⁸F]fluoroglutamine ([¹⁸F]FGln), reflecting their reliance on glutamine transporters like ASCT2 (SLC1A5) [3] [5] [7].

Role of c-Myc Oncogene in Glutaminolysis Pathway Activation

The c-Myc oncogene is a master regulator driving glutamine addiction in cancer. It transcriptionally upregulates key genes involved in glutamine transport and metabolism:

  • Transporter Induction: c-Myc directly increases the expression of glutamine transporters, particularly ASCT2 (SLC1A5), enhancing glutamine uptake capacity [8].
  • Glutaminase Activation: c-Myc promotes the expression of the kidney-type glutaminase isoform (GLS1), catalyzing the critical first step of glutaminolysis – the conversion of glutamine to glutamate within mitochondria [8] [4].
  • Metabolic Reprogramming: By coordinately regulating transporters and catabolic enzymes, c-Myc reprograms cellular metabolism to prioritize glutamine as a major carbon source for the TCA cycle, supporting rapid proliferation.

Studies using the P493-6 Burkitt’s lymphoma model demonstrate this link:

  • Under "HIGH Myc" conditions, these cells exhibit significantly increased uptake of [¹⁸F]FGln compared to [¹⁸F]FDG.
  • Switching to "LOW Myc" (via tetracycline repression) drastically reduces [¹⁸F]FGln uptake and downregulates ASCT2 and LAT1 transporter expression [8].

Similarly, in hepatocellular carcinoma (HCC) models:

  • MYC-driven tumors show significantly higher glutaminase activity and [¹⁸F]FGln influx rate constants (K₁ = 0.374 ± 0.133) compared to MET-driven tumors (K₁ = 0.141 ± 0.058; P = 0.0002) under fasting conditions [2].
  • The K₁ values for MYC tumors were comparable to normal liver (K₁ = 0.332 ± 0.179), highlighting the challenge of distinguishing highly glutaminolytic tumors from normal tissue solely based on uptake intensity, though the underlying metabolic flux is distinct [2].

Mechanistic Underpinnings of Amino Acid Transporter ASCT2 Targeting

The Alanine-Serine-Cysteine Transporter 2 (ASCT2, SLC1A5) is the primary high-affinity sodium-dependent transporter responsible for glutamine uptake in many cancer cells. Its significance for [¹⁸F]FGln lies in:

  • Shared Transport Mechanism: [¹⁸F]FGln is recognized and transported into cells predominantly by ASCT2, mirroring the uptake pathway of natural L-glutamine [1] [7] [5]. Competition assays show L-glutamine effectively blocks [¹⁸F]FGln uptake in tumor cells [1].
  • Oncogenic Upregulation: ASCT2 expression is frequently elevated in cancers due to oncogenic signaling (e.g., c-Myc, KRAS) and correlates with poor prognosis in cancers like NSCLC [5] [8].
  • Correlation with Tracer Uptake: Preclinical studies demonstrate a strong correlation between ASCT2 protein expression levels and [¹⁸F]FGln accumulation:

Table 1: Correlation Between ASCT2 Expression and [¹⁸F]FGln Uptake in Xenograft Models

Tumor ModelCell Line OriginRelative ASCT2 Expression[¹⁸F]FGln Uptake (%ID/cc ± SD)Tumor/Muscle Ratio
COLO-205Colorectal CancerHigh6.51 ± 0.80*High
HCT-116Colorectal CancerModerate3.83 ± 0.64*Moderate
H520Lung Squamous CellLow4.51 ± 1.18Low
EGFR-mutant NSCLCLung AdenocarcinomaHighSignificantly ElevatedTumor/Lung: 2.6†

*Data from [5]; †Data from [5] on EGFR-mutant GEMM.

  • Specificity in Lung Cancer: In H520 lung squamous cell carcinoma xenografts, [¹⁸F]FGln uptake correlated with ASCT2 levels, while [¹⁸F]FDG uptake did not exceed background muscle activity [5]. Furthermore, ASCT2 is significantly overexpressed in human EGFR-mutant NSCLC tissues and cell lines compared to normal bronchial epithelium [5]. In genetically engineered EgfrL858R+T790M mice, [¹⁸F]FGln PET showed significantly elevated accumulation in spontaneous lung tumors compared to normal lung and heart tissues, providing a non-invasive measure of ASCT2-driven glutamine metabolism in this setting [5].
  • Relevance in Myeloma: MM cells depend heavily on ASCT2 for glutamine uptake. [¹⁸F]FGln successfully localized to sites of MM cell colonization (spleen in a syngeneic model, subcutaneous xenografts) in mice, attributed to the high expression of ASCT2 and other glutamine transporters in MM cells [7].

Comparative Metabolic Flux Analysis: Glutamine vs. Glucose Utilization

While glucose metabolism via the Warburg effect is a well-established hallmark, many tumors exhibit parallel or preferential utilization of glutamine. [¹⁸F]FGln PET provides a tool to visualize and quantify this aspect in vivo, revealing metabolic heterogeneity:

  • Complementary Pathways: Glutaminolysis often complements glycolysis. Glutamine-derived carbon enters the TCA cycle downstream of the block caused by pyruvate kinase M2 (PKM2) isoform prevalence in many cancers, ensuring continuous TCA cycle function for biosynthesis even when glucose carbon entry is limited [1] [4].
  • Tumor-Specific Preferences:
  • c-Myc-Driven Tumors: Exhibit strong glutamine dependency. [¹⁸F]FGln uptake often surpasses [¹⁸F]FDG uptake in these models (e.g., P493-6 High Myc, MYC-HCC) [8] [2].
  • Gliomas: [¹⁸F]FGln shows superior tumor-to-background contrast compared to both [¹⁸F]FDG and [¹¹C]Methionine ([¹¹C]Met) in orthotopic BT4C rat gliomas. Average max Tumor-to-Brain Ratios (TBR) were: [¹⁸F]FGln TBR: 1.99 ± 0.19; [¹⁸F]FDG TBR: 1.41 ± 0.11; [¹¹C]Met TBR: 1.08 ± 0.08 [6].
  • Pancreatic Cancer: Generally shows lower [¹⁸F]FGln uptake, potentially reflecting alternative metabolic dependencies [2].
  • Quantifying Glutamine Pool Dynamics: [¹⁸F]FGln accumulation inversely correlates with cellular glutamine pool turnover rate. Tumors with high glutaminase activity (e.g., TNBC) exhibit rapid glutamine consumption, resulting in smaller intracellular pools and higher tracer influx/accumulation (reflecting demand). Pharmacological inhibition of GLS with drugs like CB-839 increases the intracellular glutamine pool size in GLS-high tumors (e.g., TNBC), leading to a significant increase in [¹⁸F]FGln Tumor-to-Blood (T/B) ratios. This increase correlates strongly (R²=0.71) with the increased glutamine pool size measured by Magnetic Resonance Spectroscopy (MRS). In contrast, tumors with inherently low GLS activity (e.g., MCF-7 ER+ breast cancer) show larger baseline glutamine pools and minimal change in [¹⁸F]FGln T/B ratio upon GLS inhibition [3].
  • Response to Therapy: Changes in [¹⁸F]FGln uptake can reflect early metabolic response. In MM xenografts, treatment with the proteasome inhibitor Bortezomib significantly reduced both [¹⁸F]FGln and [¹⁸F]FDG uptake. Importantly, the reduction in glutaminolytic tumor volume assessed by [¹⁸F]FGln PET was more pronounced in mice showing the highest response to Bortezomib [7].

Table 2: Comparative Performance of [¹⁸F]FGln vs. Other PET Tracers in Preclinical Models

Tumor TypeModel[¹⁸F]FGln Performance[¹⁸F]FDG PerformanceOther TracerKey Finding
GlioblastomaBT4C (Rat orthotopic)TBRmax: 1.99 ± 0.19TBRmax: 1.41 ± 0.11[¹¹C]Met TBRmax: 1.08 ± 0.08[¹⁸F]FGln > [¹⁸F]FDG > [¹¹C]Met for TBR [6]
TNBC vs. ER+ BCHCC1806 (TNBC)↑ T/B Ratio after GLSi (reflects ↑ Gln pool)Not ReportedMRS (Gln pool)T/B Ratio ↑ correlates with Gln pool size ↑ (R²=0.71) [3]
HCCMYC-drivenK₁ = 0.374 ± 0.133*Not ReportedNoneK₁ > MET-driven HCC (0.141 ± 0.058*) [2]
Lung SCC (H520)XenograftUptake correlates with ASCT2 levelUptake ≈ Muscle (No Correlation)None[¹⁸F]FGln specificity for ASCT2 vs. [¹⁸F]FDG [5]
Multiple MyelomaVk*12598 syngeneicIdentifies spleen colonizationIdentifies spleen colonizationNoneComparable detection to [¹⁸F]FDG [7]
*K₁ = Influx Rate Constant (mL/cm³/min)

Properties

CAS Number

238418-71-8

Product Name

Fluoroglutamine (2S,4R)

IUPAC Name

(2S,4R)-2,5-diamino-4-fluoro-5-oxopentanoic acid

Molecular Formula

C5H9FN2O3

Molecular Weight

164.14 g/mol

InChI

InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m1/s1

InChI Key

PGEYFCBAWGQSGT-GBXIJSLDSA-N

SMILES

C(C(C(=O)O)N)C(C(=O)N)F

Solubility

Soluble in DMSO

Synonyms

FDG; Fluoroglutamine (2S,4R)

Canonical SMILES

C(C(C(=O)[O-])[NH3+])C(C(=O)N)F

Isomeric SMILES

C([C@@H](C(=O)[O-])[NH3+])[C@H](C(=O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.